molecular formula C13H12F2N4O B15113635 3-Fluoro-1-(7-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide

3-Fluoro-1-(7-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide

Cat. No.: B15113635
M. Wt: 278.26 g/mol
InChI Key: NKQVBRVEVKPLKI-UHFFFAOYSA-N
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Description

3-Fluoro-1-(7-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that features a pyrrolidine ring, a quinazoline moiety, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1-(7-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the quinazoline and pyrrolidine intermediates. The quinazoline moiety can be synthesized through a series of reactions involving the condensation of anthranilic acid derivatives with formamide or other suitable reagents. The pyrrolidine ring can be constructed using methods such as cyclization of appropriate precursors or functionalization of preformed pyrrolidine rings .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of efficient catalysts, green chemistry principles, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-(7-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the molecule .

Scientific Research Applications

3-Fluoro-1-(7-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-1-(7-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the quinazoline moiety contribute to its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-1-(7-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide is unique due to its specific combination of fluorine atoms, quinazoline moiety, and pyrrolidine ring. This unique structure contributes to its distinct biological activity and potential therapeutic applications, setting it apart from other similar compounds .

Properties

Molecular Formula

C13H12F2N4O

Molecular Weight

278.26 g/mol

IUPAC Name

3-fluoro-1-(7-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C13H12F2N4O/c14-8-1-2-9-10(5-8)17-7-18-11(9)19-4-3-13(15,6-19)12(16)20/h1-2,5,7H,3-4,6H2,(H2,16,20)

InChI Key

NKQVBRVEVKPLKI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(C(=O)N)F)C2=NC=NC3=C2C=CC(=C3)F

Origin of Product

United States

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